Fmoc-Cys(tert-butoxycarnylpropyl)-OH
Description
Synthesis Analysis
- The synthesis of Fmoc-Cys derivatives involves the reaction of S-4-methoxytrityl cysteine with Fmoc-OSu, leading to the formation of Fmoc-Cys(Mmt)-OH. This compound is noted for its acid sensitivity compared to Fmoc-Cys(Trt)-OH, with the S-Mmt-function being more acid labile (Barlos et al., 2009).
- Another synthesis approach includes the preparation of several Nalpha-9-fluorenylmethyloxycarbonylamino acids and derivatives with tert.-butyl type side-chain protection, demonstrating the versatility of the Fmoc group in peptide synthesis (Chang et al., 2009).
Molecular Structure Analysis
- The molecular structure of Fmoc-Cys derivatives is characterized by the presence of the Fmoc group and various protective groups on the cysteine residue. The structure has been studied through methods like X-ray crystallography, as seen in the synthesis of N-fluorenylmethoxycarbonyl-N,S-dimethyl-L-Cysteine (Liu et al., 2002).
Chemical Reactions and Properties
- Fmoc-Cys derivatives are reactive under certain conditions, particularly with acid. The Fmoc group can be removed by various amines, depending on the base strength and steric hindrance, which is critical in the synthesis of peptides (Chang et al., 2009).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHBERDYPBZPQD-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(tert-butoxycarnylpropyl)-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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